molecular formula C23H29N5O2 B249555 N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine

カタログ番号 B249555
分子量: 407.5 g/mol
InChIキー: FVXDKGKCWAKVRA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine, also known as ABT-239, is a novel drug that has gained attention for its potential therapeutic applications in various diseases. It is a selective inhibitor of histone deacetylase 6 (HDAC6) and has been shown to have a positive effect on cognitive function and memory.

作用機序

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine is a selective inhibitor of HDAC6, which is a member of the histone deacetylase family of enzymes. HDAC6 is involved in the deacetylation of non-histone proteins, including tubulin, which is important for the regulation of microtubule dynamics. Inhibition of HDAC6 by N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine leads to an increase in the acetylation of tubulin, which in turn leads to an increase in the stability of microtubules. This stabilization of microtubules is thought to be responsible for the cognitive-enhancing effects of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including dopamine and norepinephrine, in the brain. N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential as an anti-anxiety drug. However, further research is needed to fully understand the biochemical and physiological effects of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine.

実験室実験の利点と制限

One of the main advantages of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine is its selectivity for HDAC6, which allows for more targeted research into the role of HDAC6 in various diseases. However, one limitation of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine is its relatively short half-life, which can make it difficult to study its long-term effects in animal models. Additionally, the high cost of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine may limit its use in certain research settings.

将来の方向性

There are many potential future directions for research into N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine. One area of interest is its potential therapeutic applications in diseases such as Alzheimer's and Huntington's disease. Further research is needed to fully understand the mechanism of action of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine and its effects on cognitive function and memory. Additionally, the development of more potent and selective HDAC6 inhibitors may lead to the discovery of new drugs for the treatment of various diseases.

合成法

The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine involves a multi-step process that starts with the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 1-phenyl-1H-tetrazole-5-thiol to form the corresponding thioester. This thioester is then reacted with cycloheptanamine to produce the desired product, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine. The synthesis of N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been optimized to increase yield and purity, and the drug is now commercially available for research purposes.

科学的研究の応用

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Huntington's disease, and schizophrenia. In animal models, N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine has been shown to improve cognitive function and memory, and it has been suggested that this effect is due to its inhibition of HDAC6. HDAC6 is involved in the regulation of protein degradation and the transport of proteins within cells, and its inhibition by N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine may lead to an increase in the levels of certain proteins that are important for cognitive function.

特性

製品名

N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine

分子式

C23H29N5O2

分子量

407.5 g/mol

IUPAC名

N-[[3-ethoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]cycloheptanamine

InChI

InChI=1S/C23H29N5O2/c1-2-29-22-16-18(17-24-19-10-6-3-4-7-11-19)14-15-21(22)30-23-25-26-27-28(23)20-12-8-5-9-13-20/h5,8-9,12-16,19,24H,2-4,6-7,10-11,17H2,1H3

InChIキー

FVXDKGKCWAKVRA-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCC2)OC3=NN=NN3C4=CC=CC=C4

正規SMILES

CCOC1=C(C=CC(=C1)CNC2CCCCCC2)OC3=NN=NN3C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。